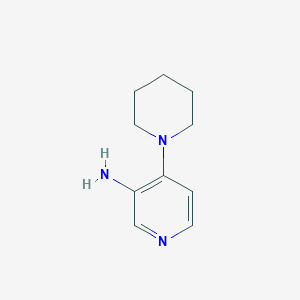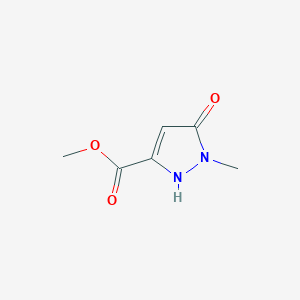
4-(ピペリジン-1-イル)ピリジン-3-アミン
概要
説明
4-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C10H15N3. It features a piperidine ring attached to a pyridine ring, making it a significant compound in medicinal chemistry and drug discovery . This compound is known for its diverse biological activities and is utilized in various scientific research fields.
科学的研究の応用
4-(Piperidin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
作用機序
Target of Action
The primary target of 4-(Piperidin-1-yl)pyridin-3-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and survival, making it an important component of intracellular signaling pathways .
Mode of Action
4-(Piperidin-1-yl)pyridin-3-amine interacts with its target by inhibiting the activity of the kinase . This inhibition is achieved through an ATP-competitive mechanism, which results in the prevention of phosphorylation and subsequent activation of downstream proteins .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting the kinase B-raf, it prevents the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), a key component in the PI3K pathway. This results in the modulation of several downstream effects, including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds with a piperidine nucleus have been found to be widely used as building blocks in synthesizing organic compounds, including medicinal products . These compounds show a wide variety of biological activities, suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The inhibition of kinase B-raf by 4-(Piperidin-1-yl)pyridin-3-amine leads to a decrease in cell proliferation and survival . This can result in the inhibition of tumor growth, making it a potential antitumor agent .
Action Environment
The action, efficacy, and stability of 4-(Piperidin-1-yl)pyridin-3-amine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C
生化学分析
Biochemical Properties
4-(Piperidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. These interactions can lead to the activation or inhibition of the target proteins, thereby modulating various cellular processes .
Cellular Effects
The effects of 4-(Piperidin-1-yl)pyridin-3-amine on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival . Additionally, 4-(Piperidin-1-yl)pyridin-3-amine can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions .
Molecular Mechanism
At the molecular level, 4-(Piperidin-1-yl)pyridin-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been found to inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing them from phosphorylating their target proteins . Additionally, 4-(Piperidin-1-yl)pyridin-3-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-(Piperidin-1-yl)pyridin-3-amine can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Piperidin-1-yl)pyridin-3-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(Piperidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of 4-(Piperidin-1-yl)pyridin-3-amine is crucial for its potential therapeutic applications.
Metabolic Pathways
4-(Piperidin-1-yl)pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine . Additionally, 4-(Piperidin-1-yl)pyridin-3-amine can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 4-(Piperidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 4-(Piperidin-1-yl)pyridin-3-amine within tissues can influence its biological activity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)pyridin-3-amine typically involves the reaction of 4-chloropyridine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 4-(Piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
類似化合物との比較
Piperidine: A simpler analog with a wide range of biological activities.
Pyridine: Another analog that serves as a fundamental building block in organic synthesis.
4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)-methanone: A compound with similar structural features but different biological activities
Uniqueness: 4-(Piperidin-1-yl)pyridin-3-amine is unique due to its combined piperidine and pyridine moieties, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in drug discovery and development .
特性
IUPAC Name |
4-piperidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBYYLKFVJMUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324957 | |
| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-36-1 | |
| Record name | 52311-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)




![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)


